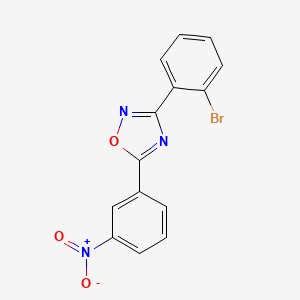

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the 3-position and a nitrophenyl group at the 5-position of the oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Reduction: Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions to reduce the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Reduction: 3-(2-Aminophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole.

Oxidation: Products with oxidized functional groups, depending on the conditions used.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application in various fields:

-

Anticancer Activity :

- Recent studies have shown that derivatives of 1,2,4-oxadiazoles, including 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole, display potent anticancer properties. For instance, certain oxadiazole derivatives have demonstrated IC50 values as low as 1.82 to 5.55 μM against various cancer cell lines, indicating strong cytotoxic effects without significant side effects .

- A notable study highlighted that compounds similar to this compound showed selective inhibition against human carbonic anhydrases associated with cancer . This suggests potential applications in targeted cancer therapies.

-

Antimicrobial Properties :

- Oxadiazole derivatives have been investigated for their antimicrobial activities. The unique structural features of this compound contribute to its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus .

- The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

| Activity Type | Compound Structure | IC50 Range (μM) | Reference |

|---|---|---|---|

| Anticancer | This compound | 1.82 - 5.55 | |

| Antimicrobial | Various oxadiazole derivatives | Not specified | |

| Anti-inflammatory | Oxadiazole derivatives | Not specified |

Synthesis and Modification Strategies

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the oxadiazole ring. Researchers have explored different synthetic routes to optimize the biological activity and selectivity of these compounds.

Table 2: Synthetic Routes for Oxadiazole Derivatives

| Synthesis Method | Key Features |

|---|---|

| Condensation Reactions | Involves reaction between hydrazides and carboxylic acids |

| Cyclization Techniques | Utilizes cyclization of amidoximes with acid chlorides |

| Green Chemistry Approaches | Focus on environmentally friendly reagents and conditions |

Mécanisme D'action

The mechanism of action of 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.

3-(2-Bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in a different position.

3-(2-Bromophenyl)-5-(3-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific combination of bromine and nitro substituents, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- CAS Number : 1000339-27-4

The presence of bromine and nitro groups enhances the compound's lipophilicity and potential interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines through different mechanisms.

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-453. The mechanism involves inducing apoptosis and inhibiting cell viability in a dose-dependent manner .

- Molecular Docking Studies : Molecular docking studies have demonstrated that this compound can effectively bind to estrogen receptors, suggesting a potential mechanism for its anticancer activity. This binding may disrupt estrogen-mediated signaling pathways critical for breast cancer cell proliferation .

- Mechanism of Action : The compound's mechanism includes the induction of apoptosis through activation of caspases and modulation of mitochondrial membrane potential. These findings were supported by enzyme assays that indicated an increase in DNA fragmentation and a decrease in mitochondrial integrity in treated cells .

Additional Biological Activities

Beyond its anticancer properties, oxadiazole derivatives have been explored for other biological activities:

- Antimicrobial Activity : Some studies suggest that oxadiazoles possess antibacterial and antifungal properties, although specific data on this compound is limited .

- Anti-inflammatory Effects : Compounds in this class have also been reported to exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers synthesized various oxadiazole derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that this compound showed significant growth inhibition with an IC value comparable to established chemotherapeutics .

| Compound Name | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | Apoptosis induction |

| Control (Doxorubicin) | MCF-7 | 8.0 | DNA intercalation |

Case Study 2: Molecular Docking Insights

In another study focusing on molecular docking simulations, the binding affinity of various oxadiazole derivatives to estrogen receptors was assessed. The results indicated that this compound exhibited a high binding affinity (−7.80 kcal/mol), suggesting strong interactions that could translate into effective inhibition of receptor activity .

Propriétés

IUPAC Name |

3-(2-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3/c15-12-7-2-1-6-11(12)13-16-14(21-17-13)9-4-3-5-10(8-9)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDXLNFEXGGMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650343 | |

| Record name | 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-27-4 | |

| Record name | 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.